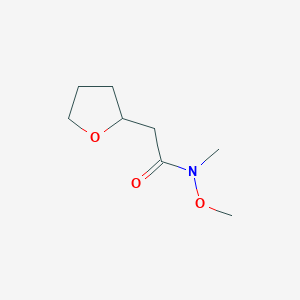
N-metoxi-N-metil-2-(oxolan-2-il)acetamida
Descripción general
Descripción
N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a methoxy group, a methyl group, and an oxolan-2-yl group attached to an acetamide backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Métodos De Preparación
The synthesis of N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-methoxy-N-methylacetamide with oxirane (ethylene oxide) under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent attachment to the acetamide moiety .
Industrial production methods often involve the use of bulk manufacturing processes where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide .
Análisis De Reacciones Químicas
N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Mecanismo De Acción
The mechanism of action of N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide can be compared with other similar compounds, such as:
N-methoxy-N-methylacetamide: Lacks the oxolan-2-yl group, resulting in different chemical and biological properties.
N-methoxy-N-methyl-2-(tetrahydrofuran-2-yl)acetamide: Similar structure but with a tetrahydrofuran ring instead of an oxolan ring, leading to variations in reactivity and applications.
N-methoxy-N-methyl-2-(pyrrolidin-2-yl)acetamide: Contains a pyrrolidine ring, which imparts different steric and electronic effects compared to the oxolan ring.
These comparisons highlight the uniqueness of N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide in terms of its structural features and resulting properties.
Propiedades
IUPAC Name |
N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9(11-2)8(10)6-7-4-3-5-12-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROUVBRNNYQNEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1CCCO1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















